4-(Piperidin-1-ylsulfonyl)benzoyl chloride

Catalog No.
S2742716
CAS No.
29171-75-3
M.F
C12H14ClNO3S
M. Wt
287.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-1-ylsulfonyl)benzoyl chloride

CAS Number

29171-75-3

Product Name

4-(Piperidin-1-ylsulfonyl)benzoyl chloride

IUPAC Name

4-piperidin-1-ylsulfonylbenzoyl chloride

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76

InChI

InChI=1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2

InChI Key

DTAXEYPEKABWAG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl

Solubility

not available

4-(Piperidin-1-ylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C12H14ClN1O2S. It features a benzoyl group attached to a piperidine ring through a sulfonyl linkage. This compound is characterized by its solid physical form and is typically produced with a purity of around 95%. It is known for its reactivity due to the presence of the chlorobenzoyl functional group, making it valuable in various chemical syntheses and applications in medicinal chemistry .

Currently, there is no documented information regarding a specific mechanism of action for 4-(Piperidin-1-ylsulfonyl)benzoyl chloride within biological systems.

Due to the presence of a sulfonyl chloride group, 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is likely to be:

  • Corrosive: Can cause severe skin and eye burns
  • Lachrymator: Can irritate the respiratory system
  • Reacts violently with water: Releases hydrochloric acid fumes

Given the limited information, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

Availability of Information:

  • There are a few commercial listings for this compound from chemical suppliers, indicating its potential use in certain research fields [, , ].
  • However, no scientific publications or patents directly mentioning its use in research were readily identified during this search.
, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Acylation Reactions: This compound can acylate amines and other nucleophiles, resulting in the formation of piperidine derivatives.
  • Sulfonamide Formation: Reaction with amines can yield sulfonamide products, which are important in medicinal chemistry.

These reactions highlight the compound's utility in synthesizing more complex molecules for pharmaceutical applications .

Research indicates that 4-(Piperidin-1-ylsulfonyl)benzoyl chloride exhibits significant biological activity. It has been studied for its potential anticancer properties, particularly as a precursor for compounds that target cancer cells. The sulfonamide moiety is often associated with various biological activities, including antimicrobial and anti-inflammatory effects. The compound's ability to modify biological targets makes it a candidate for further pharmacological studies .

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride typically involves several steps:

  • Formation of Piperidine Sulfonamide: A piperidine derivative is reacted with a sulfonyl chloride to form the corresponding piperidin-1-ylsulfonamide.
  • Benzoylation: The resulting sulfonamide is then treated with benzoyl chloride under basic conditions to yield 4-(Piperidin-1-ylsulfonyl)benzoyl chloride.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

This multi-step synthetic route allows for the introduction of various substituents on the piperidine or benzoyl moieties, enabling the creation of diverse derivatives .

4-(Piperidin-1-ylsulfonyl)benzoyl chloride has several notable applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Chemical Research: The compound is utilized in research settings for developing new chemical entities with potential therapeutic effects.
  • Material Science: Its reactivity allows it to be used in polymer chemistry and materials science for creating novel materials .

Interaction studies involving 4-(Piperidin-1-ylsulfonyl)benzoyl chloride focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors implicated in disease pathways. Further investigation into these interactions could elucidate its mechanism of action and help optimize its pharmacological properties .

Several compounds share structural similarities with 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, each possessing unique properties and applications:

Compound NameCAS NumberSimilarityKey Features
3-Tosylpiperidine-4-carboxylic acid122080-99-30.85Contains a tosyl group; used in organic synthesis
2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride1998216-49-10.74Features an ethoxy group; potential pharmaceutical applications
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane13573-28-90.74Spirocyclic structure; studied for biological activity
(2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid957034-87-60.65Boronic acid derivative; used in drug discovery

These compounds illustrate the diversity within this chemical class and highlight the unique features of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, particularly its specific sulfonamide functionality that enhances its reactivity and potential biological activity .

XLogP3

2.4

Dates

Modify: 2023-08-16

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